10-Nonadecanone
Overview
Description
10-Nonadecanone, also known as nonadecan-10-one, is a long-chain aliphatic ketone with the molecular formula C₁₉H₃₈O. It is a colorless to pale yellow liquid at room temperature and is known for its distinctive odor. This compound is primarily used in the fragrance industry and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Nonadecanone can be synthesized through various methods, including the oxidation of nonadecanol or the Friedel-Crafts acylation of decane with decanoyl chloride. The oxidation method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield the ketone.
Industrial Production Methods: In an industrial setting, this compound is typically produced through the catalytic dehydrogenation of nonadecanol. This process involves the use of metal catalysts such as copper or nickel at elevated temperatures to facilitate the removal of hydrogen atoms, resulting in the formation of the ketone.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to nonadecanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed:
Oxidation: Nonadecanoic acid.
Reduction: Nonadecanol.
Substitution: Various substituted nonadecanone derivatives depending on the nucleophile used.
Scientific Research Applications
10-Nonadecanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a standard in chromatographic analysis.
Biology: Studied for its potential role in pheromone signaling in insects and other organisms.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the fragrance industry for its unique odor and as a precursor in the production of other chemicals.
Mechanism of Action
The mechanism of action of 10-Nonadecanone involves its interaction with various molecular targets. In biological systems, it may act as a pheromone or signaling molecule, binding to specific receptors and triggering physiological responses. In chemical reactions, the carbonyl group of this compound is highly reactive, allowing it to participate in various nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Nonadecanol: The alcohol counterpart of 10-Nonadecanone, differing by the presence of a hydroxyl group instead of a carbonyl group.
Nonadecanoic Acid: The carboxylic acid derivative of this compound, formed through oxidation.
Decanone: A shorter-chain ketone with similar chemical properties but different physical characteristics.
Uniqueness: this compound is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties compared to shorter-chain ketones. Its specific odor and reactivity make it valuable in the fragrance industry and as an intermediate in organic synthesis.
Properties
IUPAC Name |
nonadecan-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O/c1-3-5-7-9-11-13-15-17-19(20)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPOCHDBBHTUBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060126 | |
Record name | 10-Nonadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504-57-4 | |
Record name | Nonyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Nonadecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-NONADECANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-Nonadecanone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10-Nonadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonadecan-10-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-Nonadecanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8H9VX2WEG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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